2-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3,4-dicarbonitrile
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Overview
Description
2-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3,4-dicarbonitrile is a heterocyclic compound that features a unique structure combining a cycloheptane ring fused with a pyridine ring
Preparation Methods
The synthesis of 2-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3,4-dicarbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of hypervalent iodine (III) reagents has been reported to facilitate the formation of similar cyclohepta[b]pyridine derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses .
Comparison with Similar Compounds
2-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3,4-dicarbonitrile can be compared with other similar compounds such as:
6,7,12,13-tetrahydro-5H-cyclohepta[2,1-b3,4-b’]diindole: This compound features a similar cycloheptane ring fused with an indole ring and has been studied for its biological activities.
9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one: This compound shares a similar core structure and has been investigated for its potential therapeutic applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C12H11N3O/c13-6-9-8-4-2-1-3-5-11(8)15-12(16)10(9)7-14/h1-5H2,(H,15,16) |
InChI Key |
HWDDVAKFKCQCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NC(=O)C(=C2C#N)C#N |
Origin of Product |
United States |
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